2-bromo-N-[4-(dimethylamino)phenyl]benzamide
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Overview
Description
2-bromo-N-[4-(dimethylamino)phenyl]benzamide is an organic compound with the molecular formula C15H15BrN2O It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(dimethylamino)phenyl]benzamide typically involves the bromination of N-[4-(dimethylamino)phenyl]benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions often require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(dimethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the dimethylamino group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organometallic reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-bromo-N-[4-(dimethylamino)phenyl]benzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and can be used in the development of new drugs.
Biological Studies: It is used in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylaniline: Similar in structure but lacks the benzamide core.
2-bromo-N,N-dimethylaniline: Another brominated aniline derivative with different substitution patterns.
N-(4-bromophenyl)-N,N-dimethylamine: Similar functional groups but different overall structure.
Uniqueness
2-bromo-N-[4-(dimethylamino)phenyl]benzamide is unique due to the presence of both the bromine atom and the dimethylamino group on the benzamide core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[4-(dimethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEQDKIMDBCGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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